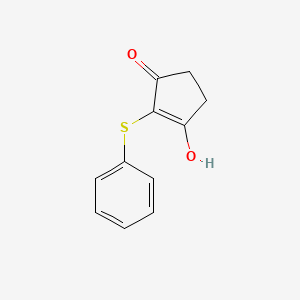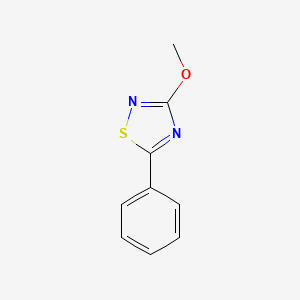
2-Phenyl-3-propyl-2,3-dihydrophthalazine-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-3-propyl-2,3-dihydrophthalazine-1,4-dione is a derivative of phthalazine-1,4-dione, a compound known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential anticonvulsant, antimicrobial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 2-Phenyl-3-propyl-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phenyl hydrazine with phthalic anhydride or phthalic acid. This reaction can be performed in microdroplets without a catalyst at room temperature and atmospheric pressure, resulting in high yields and excellent selectivity . Traditional methods may require acid or base catalysts and solvent reflux at high temperatures for extended periods .
Chemical Reactions Analysis
2-Phenyl-3-propyl-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can participate in oxidative ring cleavage reactions to form phthalic acid.
Substitution: It can react with different reagents to form various derivatives, which are often evaluated for their biological activities.
Scientific Research Applications
2-Phenyl-3-propyl-2,3-dihydrophthalazine-1,4-dione has several scientific research applications:
Anticonvulsant: It has been studied for its potential to act as a non-competitive AMPA receptor antagonist, showing significant anticonvulsant activity.
Antimicrobial and Antifungal: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Anticancer: It has shown activity against various cancer cell lines, including osteosarcoma and glioma.
Other Applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-3-propyl-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. As a non-competitive AMPA receptor antagonist, it inhibits excitatory neurotransmission, which plays a key role in epileptogenesis and seizure spread . This mechanism is crucial for its anticonvulsant activity.
Comparison with Similar Compounds
2-Phenyl-3-propyl-2,3-dihydrophthalazine-1,4-dione can be compared with other phthalazine-1,4-dione derivatives, such as:
2-Phenyl-2,3-dihydrophthalazine-1,4-dione: Similar in structure but lacks the propyl group, which may affect its biological activity.
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine: Another derivative with different substituents, leading to variations in its biological properties.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
89811-43-8 |
|---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-phenyl-3-propylphthalazine-1,4-dione |
InChI |
InChI=1S/C17H16N2O2/c1-2-12-18-16(20)14-10-6-7-11-15(14)17(21)19(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
InChI Key |
QHHKCTWENDBZMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 4-[(5-phenylpentanoyl)amino]butanoate](/img/structure/B14385786.png)
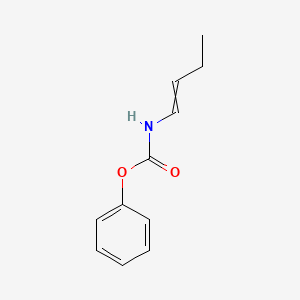
![5-Acetamido-2-{2-[(2-sulfophenyl)methylidene]hydrazinyl}benzoic acid](/img/structure/B14385795.png)
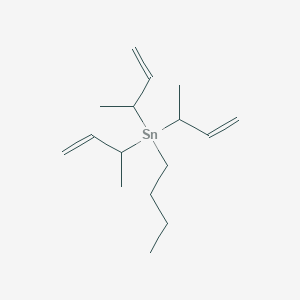
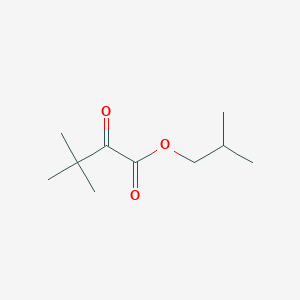
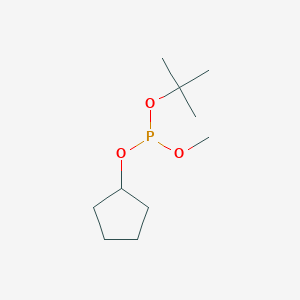
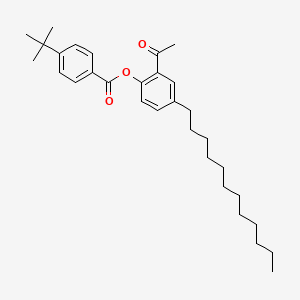
![N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide](/img/structure/B14385834.png)


![[2,4-Bis(2-methylphenyl)cyclobutane-1,3-diyl]bis(phenylmethanone)](/img/structure/B14385839.png)

